Epipinoresinol

Description

Overview of Lignan (B3055560) Natural Products: Classification and Academic Significance

Lignans (B1203133) are a large and diverse group of phenolic compounds that are classified as secondary metabolites in plants. nih.gov Structurally, they are defined by the dimerization of two phenylpropanoid units. nih.gov This fundamental linkage gives rise to a vast array of chemical structures. Lignans are broadly categorized into eight major subgroups based on their carbon skeleton, the manner of oxygen incorporation, and the pattern of cyclization. rsc.orgresearchgate.net These subgroups are:

Furofuran

Dibenzylbutane

Dibenzylbutyrolactone

Dibenzylbutyrolactol

Aryltetralin

Arylnaphthalene

Dibenzocyclooctadiene rsc.orgresearchgate.net

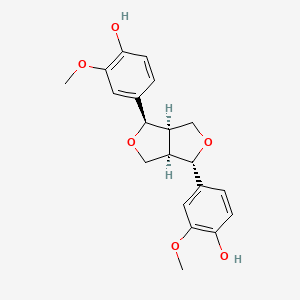

Epipinoresinol (B161446) belongs to the furofuran subclass, which is characterized by a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton. nih.gov

The academic significance of lignans is substantial, stemming from their structural complexity and wide range of potent biological activities. nih.gov These compounds are a focal point of research in medicinal chemistry and natural product synthesis. nih.govnih.gov Scientists are particularly interested in their potential as anticancer, anti-inflammatory, antioxidant, and antiviral agents. nih.govnih.gov The pursuit of synthesizing these complex molecules has driven the development of new synthetic methodologies in organic chemistry. frontiersin.org Furthermore, their role in plant defense mechanisms and their presence in the human diet and subsequent metabolism by gut microflora into enterolignans add layers to their scientific importance. rsc.orgnih.gov

Historical Context and Current Research Landscape of this compound

This compound has been identified as a naturally occurring lignan in various plants, including Camellia sinensis (the tea plant) and Lonicera japonica (honeysuckle). nih.govbiocrick.com As a member of the furofuran lignan family, it is part of a class of compounds that have been subjects of phytochemical investigation for many decades.

Current research has moved beyond simple isolation and characterization to explore the specific roles of this compound and its isomers in biosynthetic pathways. A significant area of recent investigation has been the enzymatic control of its formation and subsequent transformation. For example, plant specialized metabolites are often found as lineage-specific diastereomeric isomers. nih.gov

A key discovery in the research landscape of this compound involves the enzyme CYP81Q3, a cytochrome P450 found in Sesamum alatum. nih.gov Research published in 2018 demonstrated that CYP81Q3 specifically catalyzes the formation of a methylenedioxy bridge in (+)-epipinoresinol to produce (+)-pluviatilol. nih.gov This reaction is highly specific; the enzyme does not act on the closely related isomers (+)-pinoresinol or (-)-pinoresinol (B158572). nih.gov This diastereomeric selectivity is in stark contrast to the enzyme CYP81Q1 found in Sesamum indicum, which specifically converts (+)-pinoresinol into (+)-sesamin. nih.gov Such studies are crucial for understanding how the vast stereoisomeric diversity of lignans is achieved in nature, highlighting how distinct enzymes in different plant species have evolved to handle specific stereoisomers. nih.gov

Stereochemistry and Isomeric Relationships within the this compound Class

Stereochemistry is central to the identity and function of this compound. It is a stereoisomer of pinoresinol (B1678388), meaning they share the same molecular formula (C₂₀H₂₂O₆) and connectivity but differ in the three-dimensional arrangement of their atoms. nih.gov

Specifically, (+)-epipinoresinol is the enantiomer of (-)-pinoresinol and a diastereomer of (+)-pinoresinol. The precise stereochemistry of (+)-epipinoresinol is defined as (+)-(1R,3aR,4S,6aR)-configuration. nih.gov In contrast, (+)-pinoresinol has the (+)-(1S,3aR,4S,6aR)-configuration. nih.gov The difference lies in the stereocenter at the first carbon of the furofuran ring system. This subtle change in the orientation of one substituent relative to the others distinguishes this compound from pinoresinol.

The relationship between these isomers is critical in biological systems. As demonstrated by the enzymatic activity of CYP81Q3, organisms can possess enzymes that are highly specialized to recognize and process only one specific stereoisomer while completely ignoring others. nih.gov This specificity underscores the importance of precise stereochemical structures in molecular recognition and biological function.

Table 1: Comparison of (+)-Epipinoresinol and (+)-Pinoresinol

| Property | (+)-Epipinoresinol | (+)-Pinoresinol |

|---|---|---|

| IUPAC Name | 4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol nih.gov | 4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol nih.gov |

| Molecular Formula | C₂₀H₂₂O₆ nih.gov | C₂₀H₂₂O₆ nih.gov |

| Molecular Weight | 358.4 g/mol nih.gov | 358.39 g/mol |

| Stereochemical Configuration | (+)-(1R,3aR,4S,6aR) nih.gov | (+)-(1S,3aR,4S,6aR) nih.gov |

| Isomeric Relationship | Diastereomer of (+)-Pinoresinol | Diastereomer of (+)-Epipinoresinol |

| Enzymatic Substrate for | CYP81Q3 nih.gov | CYP81Q1 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXBRUKMWQGOIE-WZBLMQSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18779-41-4, 24404-50-0 | |

| Record name | Phenol, 4,4′-[(1R,3aR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2-methoxy-, rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18779-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Epipinoresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24404-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epipinoresinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024404500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPIPINORESINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YKG9JJC1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Ecological Dynamics of Epipinoresinol

Identification and Distribution in Diverse Biological Sources

Epipinoresinol (B161446) is a naturally occurring lignan (B3055560), a class of phenolic compounds widely distributed in the plant kingdom and also found in marine environments. nih.gov Its presence has been identified in a variety of biological sources, highlighting its significance in different ecosystems.

Occurrence in Terrestrial Flora

This compound has been isolated from a diverse range of terrestrial plants, where it often co-exists with its stereoisomer, pinoresinol (B1678388).

Camellia sinensis : This plant, commonly known as the tea plant, is a well-documented source of this compound. nih.gov The presence of this compound contributes to the complex phytochemical profile of tea. oup.comnih.gov

Pandanus odoratissimus : Also known as Kewda, this aromatic plant contains this compound. nih.govnih.govscienceopen.com The roots of P. odoratissimus have been found to contain various lignans (B1203133), including this compound. scienceopen.com

Forsythia suspensa : this compound is a key component of this traditional medicinal plant. It is found as part of the glucoside phillyrin, which is a glucoside of (+)-epipinoresinol monomethyl ether. researchgate.netcje.net.cn The stems of Forsythia suspensa are a known source for the stereoselective biosynthesis of related lignans. nih.gov

Asparagus officinalis : The aerial parts of asparagus have been found to contain (+/-)-epipinoresinol. mdpi.comnih.govnih.gov

Thonningia sanguinea : This parasitic plant, found in many parts of Africa, contains (+)-epipinoresinol in its whole plant extracts. researchgate.netmdpi.commdpi.commdpi.com The ethyl acetate (B1210297) fraction of the plant is particularly rich in this lignan. mdpi.commdpi.com

Lonicera genus : While direct isolation of this compound from the Lonicera (honeysuckle) genus is not extensively documented in the provided search results, the genus is known to be rich in various phenolic compounds, including lignans. Further research may be required to definitively confirm the widespread presence of this compound across this genus.

Table 1: Terrestrial Flora Containing this compound

| Plant Species | Common Name | Family | Part(s) Containing this compound |

| Camellia sinensis | Tea Plant | Theaceae | Leaves nih.govoup.com |

| Pandanus odoratissimus | Kewda, Fragrant Screw Pine | Pandanaceae | Roots nih.govscienceopen.com |

| Forsythia suspensa | Weeping Forsythia | Oleaceae | Fruit, Stems researchgate.netcje.net.cnnih.gov |

| Asparagus officinalis | Asparagus | Asparagaceae | Aerial Parts mdpi.comnih.govnih.gov |

| Thonningia sanguinea | Ground Pineapple | Balanophoraceae | Whole Plant researchgate.netmdpi.commdpi.commdpi.com |

Presence as a Marine Metabolite

Beyond terrestrial flora, this compound has also been identified as a marine metabolite. nih.gov It has been isolated from marine-derived fungi, indicating its role in the chemical ecology of marine ecosystems. frontiersin.org The production of such secondary metabolites by marine fungi is often associated with defense mechanisms and interactions within their environment. researchgate.netcje.net.cn

Ecological Roles and Interactions

This compound, like other lignans, is believed to play significant roles in the interactions of the producing organism with its environment. These roles are primarily defensive and can influence the dynamics between different species.

Allelochemical Properties and Interspecies Dynamics

Allelopathy refers to the chemical inhibition of one organism by another, due to the release into the environment of substances acting as germination or growth inhibitors. Lignans, including this compound and its enantiomer pinoresinol, are considered to have allelochemical properties. nih.gov

Research has shown that pinoresinol acts as a feeding deterrent to ants, suggesting a defensive role against herbivores. nih.govmdpi.com This deterrent effect is a classic example of an allelochemical interaction, where a compound produced by one organism negatively affects another. Furthermore, pinoresinol has demonstrated antifungal and antibacterial activities, which points to its function in protecting the plant against microbial pathogens. nih.govmdpi.com These properties are likely shared by this compound due to their structural similarity. The release of such compounds into the soil or air can influence the composition and health of the surrounding plant community. scienceopen.commdpi.com

Influence on Plant Growth and Development

The biosynthesis of lignans like this compound is an integral part of the phenylpropanoid pathway, which also produces essential components for plant structure and development, such as lignin (B12514952). researchgate.net The precursors to this compound, such as coniferyl alcohol, and its dimer, pinoresinol, have been shown to be crucial for normal plant growth. researchgate.net

Table 2: Ecological Roles of this compound and Related Lignans

| Ecological Role | Specific Effect | Organism(s) Affected |

| Allelopathy | Feeding deterrent | Ants (e.g., Formica exsectoides) nih.govmdpi.com |

| Antifungal activity | Various pathogenic fungi mdpi.com | |

| Antibacterial activity | Food-related bacteria nih.gov | |

| Plant Growth & Development | Essential for normal growth and root development | Source plant (e.g., Arabidopsis thaliana) researchgate.net |

Biosynthetic Pathways and Enzymatic Machinery of Epipinoresinol

Phenylpropanoid Pathway as Precursor to Lignan (B3055560) Formation

The journey to epipinoresinol (B161446) begins with the general phenylpropanoid pathway, a central metabolic route in plants responsible for producing a vast array of secondary metabolites. nih.gov This pathway starts with the amino acid L-phenylalanine. frontiersin.orgresearchgate.net The initial and committing step is the deamination of L-phenylalanine into cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). nih.govuvic.ca

Following this, a series of enzymatic reactions, including hydroxylations and methylations, modify the phenyl ring. Key enzymes in this sequence include cinnamate (B1238496) 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL), which activates cinnamic acid derivatives into their corresponding CoA thioesters. frontiersin.orgresearchgate.netuvic.ca These activated molecules are the substrates for the subsequent monolignol-specific branch of the pathway. wikipedia.org This branch involves reduction steps catalyzed by enzymes such as cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) to produce hydroxycinnamyl alcohols, also known as monolignols. nih.govbiorxiv.org The primary monolignols are p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which serve as the fundamental building blocks for both lignin (B12514952) and lignans (B1203133). frontiersin.orgresearchgate.net Coniferyl alcohol is the direct precursor for the biosynthesis of this compound and its isomers. oup.com

Enzymology of Furofuran Lignan Biosynthesis

The formation of the characteristic furofuran structure of this compound from monolignol precursors is a highly controlled process orchestrated by specific enzymes that ensure both regional and stereochemical precision.

The critical step in lignan biosynthesis is the dimerization of two monolignol units. This process is not random; it is guided by a class of non-catalytic scaffolding proteins known as dirigent proteins (DIRs). oup.comnih.gov In conjunction with an oxidizing enzyme, typically a laccase or peroxidase, DIRs control the outcome of the phenoxy radical coupling. oup.comnih.gov The oxidase generates free radicals from two coniferyl alcohol molecules. nih.govresearchgate.net In the absence of a dirigent protein, this radical coupling would result in a random mixture of racemic products. oup.comnih.gov

However, the dirigent protein binds and orients the two coniferyl alcohol radicals in its active site, ensuring that the coupling occurs in a specific, stereoselective manner. nih.govresearchgate.net This controlled dimerization leads to the formation of an 8-8' bond, producing a specific stereoisomer of pinoresinol (B1678388). oup.comnih.gov Different dirigent proteins guide the reaction toward different isomers; for instance, a DIR from Forsythia intermedia directs the synthesis of (+)-pinoresinol, while AtDIR6 from Arabidopsis thaliana directs the formation of its enantiomer, (-)-pinoresinol (B158572). oup.comnih.gov This stereochemical control is fundamental, as the specific isomeric form, such as (+)-epipinoresinol, is a prerequisite for subsequent enzymatic modifications.

Once the pinoresinol scaffold is formed, it can be further modified by cytochrome P450 monooxygenases (CYPs). These enzymes are crucial for creating the vast structural diversity observed in lignans by catalyzing reactions like hydroxylations and the formation of methylenedioxy bridges. arkat-usa.org

Research has identified a specific cytochrome P450 enzyme, CYP81Q3, from Sesamum alatum that acts on a diastereomer of pinoresinol. oup.comnih.gov This enzyme specifically catalyzes the formation of a single methylenedioxy bridge (MDB) on the substrate (+)-epipinoresinol, converting it into (+)-pluviatilol. oup.comnih.govelsevierpure.com This reaction is a key step in the biosynthesis of other complex lignans within that species, such as (+)-2-episesalatin. oup.com The inability of CYP81Q3 to form a second MDB is thought to be due to structural constraints imposed by the asymmetric configuration of its specific substrate, (+)-epipinoresinol. oup.com

The CYP81Q family of enzymes demonstrates remarkable functional differentiation and diastereomeric selectivity. While CYP81Q3 from S. alatum specifically recognizes and converts (+)-epipinoresinol, it does not accept (+)-pinoresinol or (-)-pinoresinol as substrates. nih.govelsevierpure.com This is in stark contrast to its ortholog, CYP81Q1 from Sesamum indicum, which is responsible for sesamin (B1680957) biosynthesis. CYP81Q1 specifically acts on (+)-pinoresinol to sequentially form two methylenedioxy bridges but does not use (+)-epipinoresinol as a substrate. nih.govoup.com This high degree of substrate specificity among closely related P450 enzymes highlights how functional differentiation at the enzymatic level is a key mechanism for generating the stereoisomeric diversity of lignans found in different plant lineages. nih.govelsevierpure.com

Laccase: Laccases are multi-copper oxidases that play a direct role in the dimerization of monolignols. researchgate.netnih.gov They catalyze the one-electron oxidation of monolignols like coniferyl alcohol, generating the phenoxy radicals necessary for coupling. oup.comresearchgate.net While laccases perform the oxidation, they lack stereochemical control, which is why their partnership with dirigent proteins is essential for producing specific lignan isomers instead of a random polymer like lignin. nih.govnih.govnih.gov

4-Coumarate:CoA Ligase (4CL): This enzyme is a critical gatekeeper in the general phenylpropanoid pathway. proquest.com It catalyzes the activation of hydroxycinnamic acids (like p-coumaric acid) by ligating them to Coenzyme A, forming their corresponding CoA thioesters (e.g., p-coumaroyl-CoA). researchgate.netnih.gov This activation is the final step of the common phenylpropanoid pathway before the metabolic flux is channeled into various downstream branches, including the biosynthesis of lignin and lignan precursors. proquest.comnih.gov Plant genomes often contain multiple isoforms of 4CL, which can have distinct roles in directing metabolites toward different endpoints like lignin or flavonoids. nih.govoup.com

Cinnamoyl-CoA Reductase (CCR): CCR is considered the first committed enzyme of the monolignol-specific pathway. wikipedia.orgbiorxiv.org It catalyzes the NADPH-dependent reduction of cinnamoyl-CoA esters (e.g., feruloyl-CoA) to their corresponding aldehydes (e.g., coniferaldehyde). wikipedia.orgoup.com By catalyzing this reduction, CCR represents a key regulatory point that directs the flow of phenylpropanoid intermediates specifically toward the synthesis of monolignols for lignan and lignin formation. oup.comnih.gov

Caffeic Acid O-Methyltransferase (COMT): COMTs are S-adenosyl-L-methionine (SAM)-dependent enzymes that catalyze the methylation of hydroxyl groups on the aromatic ring of various phenylpropanoid intermediates. ijeab.commdpi.com In the context of monolignol biosynthesis, COMT is predominantly responsible for the methylation of the 5-hydroxyl group of precursors like 5-hydroxyconiferaldehyde, a crucial step in the formation of sinapyl alcohol and thus syringyl (S) lignin units. nih.govmdpi.com

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Like COMT, CCoAOMT is a methyltransferase, but it primarily acts on CoA-esterified substrates. nih.govunc.edu Its main role is to catalyze the methylation of the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA. nih.govmdpi.com This makes CCoAOMT essential for producing the precursors for both guaiacyl (G) and syringyl (S) lignin units, and by extension, the coniferyl alcohol needed for this compound synthesis. nih.govfrontiersin.org

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis and Related Pathways

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of L-phenylalanine to cinnamic acid, the entry point into the phenylpropanoid pathway. nih.gov |

| Cinnamate-4-Hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. researchgate.net |

| 4-Coumarate:CoA Ligase | 4CL | Activates hydroxycinnamic acids by converting them to their corresponding CoA thioesters (e.g., p-coumaroyl-CoA). proquest.comnih.gov |

| Cinnamoyl-CoA Reductase | CCR | Catalyzes the first committed step in monolignol biosynthesis, reducing cinnamoyl-CoA esters to cinnamaldehydes. wikipedia.orgbiorxiv.org |

| Caffeic Acid O-Methyltransferase | COMT | Catalyzes the methylation of phenylpropanoid precursors, primarily at the 5-hydroxyl position, for syringyl unit synthesis. mdpi.comnih.gov |

| Caffeoyl-CoA O-Methyltransferase | CCoAOMT | Catalyzes the methylation of caffeoyl-CoA at the 3-hydroxyl position to form feruloyl-CoA, a key precursor for guaiacyl units. nih.govunc.edu |

| Laccase | LAC | An oxidase that generates monolignol radicals for subsequent coupling reactions. oup.comresearchgate.net |

| Dirigent Protein | DIR | A non-catalytic protein that directs the stereoselective coupling of monolignol radicals to form specific lignan isomers like pinoresinol. oup.comnih.gov |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Class / Role |

|---|---|

| This compound | Furofuran Lignan |

| (+)-Epipinoresinol | Specific diastereomer of pinoresinol; substrate for CYP81Q3. oup.com |

| Phenylalanine | Amino Acid; Primary precursor for the phenylpropanoid pathway. frontiersin.org |

| Cinnamic Acid | Phenylpropanoid Intermediate |

| p-Coumaric Acid | Phenylpropanoid Intermediate |

| Coniferyl Alcohol | Monolignol; Direct precursor for pinoresinol and its isomers. oup.com |

| Pinoresinol | Furofuran Lignan; Dimer of coniferyl alcohol. |

| (+)-Pinoresinol | Stereoisomer of pinoresinol; Substrate for CYP81Q1. nih.gov |

| (-)-Pinoresinol | Enantiomer of (+)-pinoresinol. oup.com |

| (+)-Pluviatilol | Furofuran Lignan; Product of CYP81Q3 acting on (+)-epipinoresinol. oup.com |

| (+)-2-Episesalatin | Furofuran Lignan; Complex lignan derived from (+)-pluviatilol. oup.com |

| Sesamin | Furofuran Lignan; Product of CYP81Q1 acting on (+)-pinoresinol. arkat-usa.org |

| p-Coumaroyl-CoA | Activated Phenylpropanoid Intermediate |

| Feruloyl-CoA | Activated Phenylpropanoid Intermediate |

Cytochrome P450 Monooxygenases (CYPs) in this compound Metabolism

Genetic Regulation and Transcriptional Control of Biosynthetic Genes

The biosynthesis of this compound, a member of the lignan family, is intricately regulated at the genetic level, primarily through the transcriptional control of genes within the broader phenylpropanoid pathway. This regulation ensures that the production of lignans is coordinated with plant development, defense mechanisms, and responses to environmental stimuli. The control machinery involves a complex hierarchy of transcription factors (TFs), with the MYB (myeloblastosis-related), NAC (NAM, ATAF1/2, CUC2), and WRKY families playing pivotal roles. nih.govresearchgate.netnih.govresearchgate.net

A widely recognized model for this regulation, particularly in the context of secondary cell wall formation where lignin (a related polymer) is abundant, is the NAC-MYB-based gene regulatory network. researchgate.netnih.gov This network functions as a transcriptional cascade. At the top tier, master switches from the NAC family, such as SND1 (SECONDARY WALL-ASSOCIATED NAC DOMAIN PROTEIN1) and VND (VASCULAR-RELATED NAC-DOMAIN), activate a second tier of TFs, predominantly from the MYB family. nih.govunt.edu These MYB proteins, such as MYB46 and MYB83, then directly bind to the promoter regions of the structural genes encoding the biosynthetic enzymes of the phenylpropanoid pathway, thereby activating their expression. nih.gov

Downstream of these master switches, other MYB factors provide a more specific layer of regulation, acting as either activators or repressors. For instance, in Arabidopsis, MYB58 and MYB63 have been identified as specific activators of lignin biosynthesis genes. nih.gov Conversely, factors like MYB4 can act as repressors, providing a negative feedback loop to fine-tune the pathway. nih.gov

Central to the specific branch leading to this compound and other lignans is the enzyme pinoresinol-lariciresinol reductase (PLR). The regulation of PLR gene expression is a critical control point for determining the flux of metabolites into the lignan pathway. nih.govresearchgate.net Studies in various plant species demonstrate tissue-specific and developmentally timed expression of PLR genes. In flax (Linum usitatissimum), for example, the promoter of the LuPLR gene drives transcription specifically in the seed coat during development, which corresponds directly with the site of accumulation for its downstream product, secoisolariciresinol (B192356) diglucoside. researchgate.netnih.gov Similarly, in the anticancer species Podophyllum peltatum, the expression of the PpPLR gene is highest in the rhizome, the primary storage organ for the lignan podophyllotoxin. murdoch.edu.au This precise transcriptional control highlights the importance of gene regulation in directing the synthesis and accumulation of specific lignans like this compound in different parts of the plant.

Interactive Data Table: Transcription Factors Regulating the Lignan Biosynthetic Pathway

| Transcription Factor Family | Example Factor(s) | Role | Target Gene/Pathway | Plant Species Example |

| NAC | SND1, NST1/2/3, VND6/7 | Master Switch (Activator) | Activates downstream MYB TFs for secondary wall biosynthesis. nih.govunt.edu | Arabidopsis thaliana |

| MYB | MYB46, MYB83 | Master Switch (Activator) | Directly activate structural genes of the phenylpropanoid pathway. nih.gov | Arabidopsis thaliana |

| MYB | MYB58, MYB63 | Specific Activator | Specifically activate lignin biosynthesis genes. nih.gov | Arabidopsis thaliana |

| MYB | MYB4 | Repressor | Negatively regulates phenylpropanoid pathway genes. nih.gov | Arabidopsis thaliana |

| WRKY | Various | Regulator | Involved in regulating phenylpropanoid and lignin biosynthesis. researchgate.net | General |

| LIM Domain | NtLIM1 | Regulator | Regulates expression of PAL, 4CL, and CAD genes. unt.edu | Nicotiana tabacum (Tobacco) |

Microbial Biotransformation and Enzymatic Modifications of this compound by Microbiota

This compound, upon ingestion by humans and other mammals, is subject to extensive biotransformation by the gut microbiota. These microbial modifications are crucial as they convert plant lignans into so-called enterolignans, such as enterodiol (B191174) and enterolactone, which are more bioactive. tandfonline.commdpi.com The transformation process is a multi-step pathway involving a consortium of different bacterial species, as no single species has been identified that can carry out the entire conversion. nih.govnih.gov

The metabolic journey often begins with the deglycosylation of lignan glycosides, followed by a series of core structural modifications including demethylation, dehydroxylation, and reductions. nih.govresearchgate.net A key initial reaction in the transformation of the this compound precursor, (+)-pinoresinol, is its reduction to (+)-lariciresinol. This specific conversion has been attributed to Enterococcus faecalis strain PDG-1, a bacterium isolated from human intestinal flora. nih.govjst.go.jpjst.go.jp From lariciresinol, the pathway continues via intermediates like secoisolariciresinol, which is then further metabolized by other bacteria. For instance, demethylation reactions are carried out by species such as Butyribacterium methylotrophicum and Eubacterium species, while other bacteria like Eggerthella lenta, Bacteroides ovatus, and Ruminococcus species also participate in the complex conversion cascade leading to enterodiol and enterolactone. nih.govresearchgate.net

Beyond the gut, microorganisms in the environment, particularly soil bacteria, possess the enzymatic machinery to completely degrade lignans. Research on Pseudomonas sp. strain SG-MS2 and Burkholderia sp. strain SG-MS1 has shown that these bacteria can use (+)-pinoresinol as a sole source of carbon. nih.govnih.gov In Pseudomonas sp. SG-MS2, a specific 35.1-kb gene cluster was identified that is upregulated in the presence of pinoresinol. nih.govresearchgate.net This cluster encodes the enzymes for the catabolic pathway. The initial attack on the pinoresinol molecule is performed by a novel pinoresinol α-hydroxylase, a flavocytochrome enzyme encoded by two translationally coupled genes within this cluster. nih.govnih.gov This enzyme hydroxylates the benzylic carbon, initiating a breakdown sequence that is predicted to proceed through intermediates like vanillin (B372448) and protocatechuate, eventually funneling the products into central metabolism. nih.govresearchgate.net

Interactive Data Table: Microbial Biotransformation of Pinoresinol/Epipinoresinol

| Microorganism | Type of Transformation | Key Enzyme(s) | Substrate | Product(s) |

| Enterococcus faecalis (strain PDG-1) | Reduction nih.govjst.go.jp | Reductase | (+)-Pinoresinol | (+)-Lariciresinol |

| Pseudomonas sp. (strain SG-MS2) | Hydroxylation (Initial catabolic step) nih.govnih.gov | Pinoresinol α-hydroxylase (Flavocytochrome) | (+)-Pinoresinol | Hydroxylated pinoresinol |

| Eubacterium sp. | Demethylation researchgate.net | O-demethylase | Lignan intermediates | Demethylated lignans |

| Butyribacterium methylotrophicum | Demethylation researchgate.net | O-demethylase | Secoisolariciresinol | Demethylated secoisolariciresinol |

| Human Gut Microbiota (Consortium) | Full conversion cascade nih.govresearchgate.net | Deglycosidases, Reductases, Dehydroxylases, etc. | Pinoresinol, Lariciresinol, Secoisolariciresinol | Enterodiol, Enterolactone |

| Gut bacteria from Streltzoviella insularis | Degradation researchgate.net | Not specified | Pinoresinol | Degradation products (potentially entering gluconeogenesis) |

Interactive Data Table: Selected Genes in the Pseudomonas sp. SG-MS2 Pinoresinol Catabolic Cluster

| Gene (in SG-MS2) | Predicted Function | Role in Pathway |

| pinA (BLX42_01298) | Pinoresinol α-hydroxylase (Flavoprotein) nih.govnih.gov | Initial oxidative attack on pinoresinol. |

| pinB (BLX42_01297) | Cytochrome c nih.govnih.gov | Required partner for PinA activity. |

| pinC (BLX42_01296) | Aryl-alcohol dehydrogenase researchgate.net | Predicted to oxidize the hydroxylated intermediate. |

| pinD (BLX42_01295) | Aldehyde dehydrogenase researchgate.net | Predicted to convert vanillin to vanillic acid. |

| pinE (BLX42_01294) | Vanillate O-demethylase oxygenase subunit researchgate.net | Predicted to demethylate vanillic acid to produce protocatechuate. |

Advanced Methodologies for Characterization and Structural Elucidation of Epipinoresinol

Chromatographic Techniques for Isolation and Purification

Chromatographic methods are indispensable for isolating Epipinoresinol (B161446) from natural sources and purifying it to a high degree, enabling subsequent detailed structural analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of this compound. Studies have utilized HPLC with various stationary phases and mobile phase systems to achieve effective isolation. For instance, a YMC Triart C18 column has been employed with mobile phases comprising ammonium (B1175870) acetate (B1210297) solution and acetonitrile (B52724) for gradient elution, yielding fractions enriched in this compound and related compounds oup.com. Further purification of this compound has been achieved using chiral HPLC columns, such as the Chiralpak IB, with ethanol (B145695) and hexane (B92381) as mobile phases in an isocratic elution mode oup.com. HPLC has also been used in conjunction with bioactivity-guided assays, such as the HPLC-DPPH assay, to isolate antioxidant phenylpropanoids, including this compound, from plant extracts nih.gov. The technique is also vital for identifying and quantifying this compound, often in combination with mass spectrometry (LC-MS) oup.comnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a powerful technique for both the identification and quantification of this compound, particularly when dealing with volatile or semi-volatile compounds. While lignans (B1203133) like this compound may require derivatization for optimal GC analysis, GC-MS/MS has been successfully applied to quantify this compound in plant extracts researchgate.netnih.gov. This method allows for the separation of components based on their volatility and polarity, followed by mass spectrometric detection that provides mass-to-charge ratio information and fragmentation patterns, aiding in structural confirmation lancashire.ac.uk. GC-MS/MS has been used to quantify this compound alongside other phytomedicinal agents in the crude extract and ethyl acetate fraction of Thonningia sanguinea nih.gov.

Centrifugal Partition Chromatography (CPC)

Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatography technique that offers advantages in terms of scalability, solvent efficiency, and the ability to handle crude extracts without solid stationary phases, thereby avoiding irreversible adsorption and sample degradation biopharminternational.com. CPC has been successfully employed for the isolation and simultaneous purification of this compound and its epimer, pinoresinol (B1678388) (PR). For example, a preparative separation method using sequential CPC steps with a solvent system of methyl tert-butyl ether:acetone:water (4:3:3, v/v/v) has been developed to isolate both compounds from Carduus nutans fruit researchgate.netnih.gov. This method achieved high purity (93.7% for PR and 92.3% for this compound) and efficiency, demonstrating CPC's utility for obtaining substantial quantities of purified lignans nih.gov.

Capillary Electrophoresis (CE) and CE-Mass Spectrometry (CE-MS)

Capillary Electrophoresis (CE) and its hyphenated technique, CE-Mass Spectrometry (CE-MS), are advanced analytical tools valuable for the separation and identification of complex mixtures, including those found in traditional Chinese medicines researchgate.netresearchgate.net. CE separates analytes based on their differential migration in an electric field within a capillary, offering high efficiency and low sample volume requirements wikipedia.orgnih.gov. The coupling of CE with MS (CE-MS) provides enhanced sensitivity and specificity, enabling the identification of compounds based on their mass-to-charge ratio and fragmentation patterns researchgate.netwikipedia.orgnih.gov. While specific applications of CE-MS for this compound are less detailed in the provided search results compared to HPLC or NMR, CE-MS is recognized as a powerful tool for the speedy and accurate identification and quantification of various constituents in complex matrices researchgate.net. Its ability to separate isomers and analyze compounds at very low concentrations makes it a promising technique for comprehensive profiling of natural products like this compound rsc.org.

Spectroscopic Approaches for Structure Determination

Spectroscopic methods are crucial for confirming the molecular structure of this compound after its isolation and purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the structure of organic molecules, including this compound. Both one-dimensional (1D) NMR (e.g., ¹H NMR, ¹³C NMR) and two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity of atoms, the chemical environment of nuclei, and stereochemical relationships libretexts.orgyoutube.comorganicchemistrydata.org. ¹H NMR spectra reveal the number and types of protons, their chemical shifts, and coupling patterns, which indicate neighboring protons. ¹³C NMR spectra provide information about the carbon skeleton, including the types of carbon atoms (e.g., carbonyl, aliphatic, aromatic) and their chemical environments youtube.comorganicchemistrydata.org. 2D NMR experiments, such as correlation spectroscopy (COSY) and heteronuclear single quantum correlation (HSQC), allow for the assignment of specific proton and carbon signals and the determination of through-bond and through-space connectivities, which are essential for building the complete molecular structure libretexts.org. Publications confirm that detailed structures of lignans, including this compound, are defined by NMR spectroscopy researchgate.net. PubChem also lists spectral information for this compound, including ¹H and ¹³C NMR data, indicating its availability and use in structural characterization nih.gov.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a cornerstone technique for the structural elucidation and identification of chemical compounds, including this compound. Its ability to precisely measure the mass-to-charge ratio (m/z) of ions, coupled with fragmentation analysis, provides critical information about molecular weight and structure currenta.demdpi.compsu.edu. For this compound, various MS hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are widely utilized.

High-resolution mass spectrometry, often employing Time-of-Flight (ToF) or Orbitrap analyzers, allows for accurate mass measurements, enabling the determination of elemental composition currenta.de. Electrospray Ionization (ESI) is a common soft ionization technique used with LC-MS for analyzing polar and thermolabile compounds like lignans, producing protonated ([M+H]+) or deprotonated ([M-H]-) molecular ions currenta.denih.govnih.govoup.comveedalifesciences.com. Tandem mass spectrometry (MS/MS) further enhances structural information by fragmenting selected precursor ions, revealing characteristic fragment ions that aid in structural confirmation and differentiation of isomers currenta.demdpi.comugr.esresearchgate.net. GC-MS/MS is particularly valuable for the quantification of this compound in complex plant extracts mdpi.commdpi.comsemanticscholar.org.

Table 1: Key Mass Spectrometric Data for this compound

| Compound | Method | Ionization Mode | Retention Time (min) | m/z (observed) | m/z (calculated) | Reference |

| This compound | LC-ESI-QTOF | Positive | 6.974 | 381.13085 | - | nih.gov |

| This compound | LC-ESI-QTOF | Positive | 6.974 | 359.148908 | - | nih.gov |

| This compound | LC-ESI-QTOF | Negative | 7.561 | 357.134356 | - | nih.govmassbank.eu |

| This compound | UHPLC-FT-ICR-MS/MS | Positive | N/A | 359.14922 | 358.14163842 | nih.gov |

| This compound | UHPLC-FT-ICR-MS/MS | Negative | N/A | 357.13402 | 358.14163842 | nih.gov |

Note: Retention times and observed m/z values are reported as found in the literature. Calculated masses are provided where available. The nature of the ion adduct (e.g., [M+H]+, [M+Na]+) is inferred from the ionization mode.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an indispensable technique for determining the stereochemistry and absolute configuration of chiral molecules like this compound grafiati.commtoz-biolabs.comcambridge.orgntu.edu.sgjascoinc.comspark904.nl. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This difference, known as the Cotton effect, is highly sensitive to the molecule's three-dimensional structure and the spatial arrangement of its atoms mtoz-biolabs.comntu.edu.sgjascoinc.commdpi.comscispace.com.

The absolute configuration of this compound is often elucidated by comparing its experimentally obtained CD spectrum with those of compounds with known configurations or with theoretically calculated CD spectra mtoz-biolabs.comspark904.nlchiralabsxl.com. This comparative analysis allows for the assignment of specific stereochemical descriptors (e.g., R or S configurations) to the chiral centers within the this compound molecule grafiati.commtoz-biolabs.comthieme-connect.com. CD spectroscopy is particularly valuable when other methods, such as X-ray crystallography, are not feasible due to difficulties in obtaining suitable single crystals mtoz-biolabs.comspark904.nl. Its ability to provide insights into chiral phenomena makes it a powerful tool for the comprehensive characterization of stereoisomers and enantiomers ntu.edu.sgchiralabsxl.commdpi.com.

Qualitative and Quantitative Analysis in Complex Biological Matrices

The analysis of this compound in complex biological matrices, such as plant extracts or biological fluids, necessitates robust sample preparation and highly selective analytical methods. Techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with Mass Spectrometry (LC-MS/MS, UHPLC-MS/MS), are the methods of choice for both qualitative identification and quantitative determination oup.comveedalifesciences.comresearchgate.netfrontiersin.orgrevistadechimie.rodntb.gov.uaresearchgate.netmdpi.com.

Sample preparation typically involves extraction to isolate this compound from the matrix, followed by purification and concentration steps. Common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) organomation.com. For quantification, validated methods are employed, ensuring linearity, accuracy, precision, and appropriate limits of detection (LOD) and quantification (LOQ) researchgate.netnih.gov.

Research has demonstrated the presence and quantification of this compound in various plant sources. For instance, in the ethyl acetate fraction of Thonningia sanguinea, this compound has been quantified using GC-MS/MS at a concentration of 2.3 mg/g of dry extract mdpi.comsemanticscholar.orgresearchgate.net. In Carduus nutans fruit, this compound was isolated with a purity of 92.3% following preparative separation techniques researchgate.net. General reproducibility for lignan (B3055560) quantification in plant matrices typically ranges between 0.9% and 11% (RSD) researchgate.net. The application of UHPLC-ESI-MS has also led to the identification of this compound alongside other compounds in Amaryllidaceae species researchgate.net.

Total Synthesis and Analog Design of Epipinoresinol

Strategic Approaches to Furofuran Lignan (B3055560) Total Synthesis

The construction of the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton, characteristic of furofuran lignans (B1203133), has been approached through various synthetic strategies. These strategies aim for high stereocontrol and efficiency, often drawing inspiration from biosynthetic pathways.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of furofuran lignans typically involves breaking down the bicyclic core into simpler, more accessible precursors. Common disconnections often target the formation of the furan (B31954) rings or the central furofuran skeleton. Strategies may involve the cyclization of dihydrofuran precursors acs.org, or the assembly of the bicyclic system from acyclic intermediates through reactions like aldol (B89426) condensations followed by cyclization acs.orgclockss.org. For instance, a common retrosynthetic plan might involve disconnecting the ether linkages or the carbon-carbon bonds that form the fused ring system, leading back to functionalized furanones or acyclic precursors bearing aryl substituents tandfonline.comacs.org.

Asymmetric Synthesis and Stereocontrol Strategies

Achieving stereocontrol is paramount in the synthesis of furofuran lignans, as many possess specific stereochemical configurations that are crucial for their biological activity. Strategies employed include:

Asymmetric Catalysis: The use of chiral catalysts, such as L-proline, has been instrumental in achieving high enantioselectivity in key steps like aldol reactions, which are crucial for building stereocenters researchgate.net.

Chiral Auxiliaries: Employing chiral auxiliaries attached to starting materials can guide the stereochemical outcome of reactions, as seen in aldol condensations involving chiral oxazolidinones acs.orgresearchgate.net.

Stereoselective Cyclizations: Methods that promote diastereoselective cyclization of precursors, such as templated cationic cyclizations or intramolecular C-H insertions, are vital for establishing the correct relative stereochemistry of the furofuran core acs.orgresearchgate.netsoton.ac.uksoton.ac.uk.

Novel Synthetic Methodologies

Recent advancements have introduced novel methodologies that enhance the efficiency and stereoselectivity of furofuran lignan synthesis:

C-H Insertion Reactions: Rhodium(II)-catalyzed C-H insertion reactions of α-diazo-γ-butyrolactones have emerged as a powerful tool for constructing the furofuranone motif with high regio- and stereoselectivity researchgate.netsoton.ac.uksoton.ac.ukresearchgate.netmdpi.comsoton.ac.uk. This approach allows for the direct formation of the bicyclic skeleton from functionalized lactones, often leading to the endo,exo-furofuranone scaffold.

Diazo-Transfer Protocols: The synthesis of the requisite α-diazo-γ-butyrolactones is often achieved through efficient diazo-transfer reactions on activated lactones soton.ac.uksoton.ac.ukmdpi.com.

Oxidative Coupling: Classical biomimetic approaches, such as the oxidative coupling of cinnamyl derivatives, have also been utilized for the synthesis of furofuran lignans, reflecting potential biosynthetic routes soton.ac.uk.

Synthesis and Characterization of Epipinoresinol (B161446) Derivatives and Analogues

This compound, characterized by the chemical formula C₂₀H₂₂O₆ medchemexpress.com, is a well-known lignan. Its synthesis and that of its analogues have been reported using various strategies, often leveraging the methodologies developed for the general furofuran lignan framework.

One reported synthesis of (+)-Epipinoresinol involves the conversion of a sulfonate precursor. In a typical procedure, treatment of a sulfonate with aqueous KOH followed by acidic workup and purification yielded (+)-Epipinoresinol in 98% purity thieme-connect.de. Research has also focused on isolating this compound from natural sources; for instance, it can be isolated from Carduus nutans fruit, alongside its epimer pinoresinol (B1678388), with high purity and efficiency using centrifugal partition chromatography (CPC) and high-performance liquid chromatography (HPLC) nih.gov. Studies have also quantified this compound in plant extracts like Thonningia sanguinea, identifying it as a significant component mdpi.com.

The synthesis of this compound and related compounds often involves key intermediates and specific reaction conditions to control stereochemistry and achieve high yields. For example, the synthesis of (+)-Xanthoxylol, (+)-Epipinoresinol, (+)-Methyl Xanthoxylol, and (+)-Epieudesmin has been achieved, highlighting the application of advanced synthetic techniques soton.ac.uk.

Biological Activities and Mechanistic Studies of Epipinoresinol

In Vitro Evaluation of Biological Activities

Pinoresinol (B1678388) has demonstrated cytotoxic and anti-proliferative activity in various human tumor cell lines. nih.gov Studies have shown that its effects can be influenced by the status of the tumor suppressor protein p53. nih.gov For instance, pinoresinol was found to inhibit the proliferation of p53 wild-type colon (HCT116) and prostate (LNCaP) cancer cells. nih.gov In breast cancer cells, however, growth inhibition was noted in p53-mutant cells (MDA-MB-231). nih.gov A significant antiproliferative effect was also observed in p53-null human leukemia cells (HL60), with a half-maximal inhibitory concentration (IC50) of 8 µM. nih.gov In another study, treatment with pinoresinol and a related lignan (B3055560), lariciresinol, led to decreased cell growth, survival, and proliferation in the SKBr3 breast cancer cell line in a concentration-dependent manner. nih.gov

| Cell Line | Cancer Type | p53 Status | Observed Effect | Reference |

|---|---|---|---|---|

| HCT116 | Colon Cancer | Wild-Type | Inhibited Proliferation | nih.gov |

| LNCaP | Prostate Cancer | Wild-Type | Inhibited Proliferation | nih.gov |

| MDA-MB-231 | Breast Cancer | Mutant | Inhibited Growth | nih.gov |

| HL60 | Leukemia | Null | Potent Antiproliferative Activity (IC50 = 8 µM) | nih.gov |

| SKBr3 | Breast Cancer | Not Specified | Decreased Cell Growth and Proliferation | nih.gov |

The antiproliferative effects of pinoresinol are associated with its ability to modulate the cell cycle. Research on pinoresinol-rich extra virgin olive oil demonstrated the induction of cell cycle arrest at the G2/M phase in p53-proficient colon cancer cell lines, RKO and HCT116. researchgate.netoup.com In these cells, treatment resulted in a significant increase in the G2 population, from less than 3% in control cells to approximately 45-48% in treated cells. oup.com This G2/M arrest was accompanied by a decrease in the levels of cyclin B and its partner kinase cdc2, which are critical for entry into mitosis. oup.comnih.gov Conversely, in p53-null HL60 leukemia cells, pinoresinol treatment caused a block in the G0/G1 phase of the cell cycle. nih.gov This effect was linked to the upregulation of the CDK inhibitor p21(WAF1/Cip1) at both the mRNA and protein levels. nih.gov

Pinoresinol has been shown to trigger programmed cell death, or apoptosis, in cancer cells. This induction of apoptosis is a key mechanism behind its cytotoxic effects. nih.govnih.gov Studies on colon cancer cells revealed that a pinoresinol-rich extract increased apoptosis, an effect that was significantly more pronounced in cells with functional p53. oup.comnih.gov The mechanism involves the transcriptional control of proteins in the Bcl-2 family. oup.com Specifically, treatment with pinoresinol has been shown to upregulate the expression of the pro-apoptotic gene BAX while reducing the expression of the anti-apoptotic gene BCL-2 in SKBr3 breast cancer cells. nih.gov This shift in the ratio of pro- to anti-apoptotic proteins disrupts mitochondrial membrane integrity, a critical step in the intrinsic pathway of apoptosis. nih.gov

| Gene | Function | Effect of Pinoresinol Treatment | Reference |

|---|---|---|---|

| TP53 | Pro-Apoptotic / Tumor Suppressor | Overexpressed | nih.gov |

| BAX | Pro-Apoptotic | Overexpressed | nih.gov |

| BCL-2 | Anti-Apoptotic | Reduced Expression | nih.gov |

The tumor suppressor protein p53, often called the "guardian of the genome," plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. nih.govnih.gov The anticancer activities of pinoresinol are closely linked to its ability to modulate the p53 pathway. Research has demonstrated that pinoresinol-rich olive oil extracts can specifically upregulate the ATM-p53 cascade in colon cancer cells that have wild-type p53. oup.comnih.gov In these p53-proficient cells, treatment led to the upregulation of Ataxia-Telangiectasia Mutated (ATM), a key protein that detects DNA damage, and its downstream targets. oup.comnih.gov Furthermore, in SKBr3 breast cancer cells, treatment with pinoresinol resulted in the overexpression of the TP53 gene itself. nih.gov This activation of the p53 pathway is a primary mechanism through which pinoresinol exerts its selective pro-apoptotic and cell cycle inhibitory effects. oup.com

In addition to its anticancer properties, pinoresinol has been investigated for its anti-inflammatory potential. It is considered to have the strongest anti-inflammatory properties among several tested plant lignans (B1203133). nih.gov

Preclinical studies have shown that pinoresinol can modulate key inflammatory mediators. Specifically, it has been found to downregulate the secretion of Tumor Necrosis Factor-alpha (TNF-α) in peripheral blood mononuclear cells. nih.gov TNF-α is a multifunctional, pro-inflammatory cytokine that plays a central role in initiating and sustaining inflammatory responses. nih.govnih.gov Furthermore, other research has highlighted the ability of various natural compounds to inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS), a model for inflammation. nih.govmdpi.comumsystem.edu While direct quantitative data for epipinoresinol's effect on NO is limited, the known anti-inflammatory profile of related lignans suggests this as a plausible mechanism of action.

Antioxidant Capacity and Redox Regulation

This compound (B161446), as a phenolic compound, is anticipated to possess significant antioxidant properties, a characteristic common to many lignans. The antioxidant capacity of these molecules is frequently evaluated through their ability to scavenge synthetic free radicals in vitro. Common assays for this purpose include the 1,1-diphenyl-2-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging tests nih.govnih.gov. In these assays, the ability of a compound to donate a hydrogen atom or an electron to the stable radical results in a measurable color change, which is used to determine the compound's scavenging efficiency researchgate.net.

While direct studies on this compound's antioxidant capacity are not extensively detailed in the available literature, research on its close structural isomer, (+)-pinoresinol, provides valuable insights. In a DPPH radical scavenging assay, (+)-pinoresinol demonstrated dose-dependent antioxidant activity, achieving 50% radical scavenging activity (RSA) at a concentration of 69 μM researchgate.net. This capacity to neutralize free radicals suggests that these lignans can play a role in redox regulation within biological systems. By reducing the concentration of reactive oxygen species (ROS), such compounds can help mitigate oxidative stress, a condition implicated in the pathogenesis of numerous diseases. The phenolic hydroxyl groups present in the structure of this compound are the primary functional moieties responsible for this antioxidant action.

Enzyme Inhibition Activities (e.g., Anticholinesterase, Lactate Dehydrogenase A (LDH-A))

This compound has been identified as an inhibitor of specific enzymes, indicating its potential as a modulator of key biological pathways.

Anticholinesterase Activity: One of the notable inhibitory activities of this compound is against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. In a comparative study of various furofuranoid lignans, this compound demonstrated weak but measurable inhibition of AChE, with a half-maximal inhibitory concentration (IC50) value of 242 ± 9 nM. This activity was part of a broader investigation into lignans as potential agents for neurodegenerative diseases.

Lactate Dehydrogenase A (LDH-A) Inhibition: Lactate dehydrogenase A (LDH-A) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate frontiersin.orgnih.gov. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDH-A is upregulated and plays a crucial role in maintaining cellular energy metabolism and redox balance nih.govmedchemexpress.com. Consequently, the inhibition of LDH-A has emerged as a promising strategy in cancer therapy frontiersin.orgproceedings.science. Natural compounds, including various polyphenols and flavonoids, have been investigated as potential LDH inhibitors frontiersin.org. While the class of compounds to which this compound belongs is of interest for this target, specific studies demonstrating its direct inhibitory activity against LDH-A are not prominently featured in current research.

Below is a summary of the known enzyme inhibition activities for this compound.

| Enzyme | Inhibitory Concentration (IC50) | Reference Compound |

|---|---|---|

| Acetylcholinesterase (AChE) | 242 ± 9 nM | Donepezil (IC50 = 31 ± 3 nM) |

| Lactate Dehydrogenase A (LDH-A) | Data not available | N/A |

Other Potential Biological Targets (e.g., Antiviral Effects)

Beyond enzyme inhibition, research has explored other therapeutic applications for lignans structurally related to this compound, particularly in the domain of virology.

Antiviral Effects: Studies on closely related lignan glycosides have demonstrated notable antiviral properties, particularly against the influenza A virus. For instance, (+)-pinoresinol-O-β-D-glucopyranoside has shown inhibitory activity against two strains of the influenza A (H1N1) virus nih.gov. The compound's antiviral efficacy was quantified by its IC50 values in cytopathic effect (CPE) assays, which measure the concentration needed to inhibit the virus's destructive effects on host cells by 50% nih.gov. These findings suggest that lignans like this compound could serve as scaffolds for the development of new antiviral agents that may act by interfering with viral entry or replication researchgate.netmdpi.com.

| Virus Strain | IC50 of (+)-pinoresinol-O-β-D-glucopyranoside |

|---|---|

| Influenza A/Guangzhou/GIRD07/09 (H1N1) | 176.24 ± 4.41 µg/ml |

| Influenza A/PR/8/34 (H1N1) | 408.81 ± 5.24 µg/ml |

Data for a structurally related lignan glycoside demonstrating potential antiviral activity for this class of compounds nih.gov.

Molecular Mechanisms of Action

Ligand-Target Interactions and Binding Affinities

The biological activity of this compound is fundamentally dependent on its ability to physically interact with protein targets. The strength of this interaction, or binding affinity, is a key determinant of its potency. Affinity is often quantified by parameters such as the dissociation constant (Kd), the inhibition constant (Ki), or the IC50 value, with lower values indicating a stronger interaction nih.gov.

For the interaction between this compound and acetylcholinesterase, the binding affinity is reflected in its IC50 value of 242 ± 9 nM. This value indicates the concentration of this compound required to reduce the activity of the AChE enzyme by half. The binding within the active site of AChE is thought to involve a combination of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the lignan and the amino acid residues of the enzyme.

Molecular Docking and Computational Simulations (e.g., Epidermal Growth Factor Receptor (EGFR) Interactions)

Computational methods like molecular docking and molecular dynamics simulations are powerful tools for elucidating the interactions between a ligand like this compound and its biological targets at an atomic level.

Acetylcholinesterase (AChE) Interactions: Molecular docking studies have been employed to understand how furofuranoid lignans, including this compound, bind to AChE. These simulations model the potential binding poses of the ligand within the enzyme's active site, helping to identify the key amino acid residues involved in the interaction and rationalize the observed inhibitory activity.

Epidermal Growth Factor Receptor (EGFR) Interactions: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in cell signaling pathways controlling cell growth and proliferation nih.govnih.govjpmsonline.com. Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention nih.govnih.gov. In silico studies are widely used to screen natural compounds for their potential to inhibit EGFR jpmsonline.comfrontiersin.org. Molecular docking simulations place candidate molecules into the ATP-binding pocket of the EGFR kinase domain (e.g., PDB ID: 1M17) to predict their binding affinity and orientation nih.gov. While specific docking studies of this compound with EGFR are not detailed, numerous studies have successfully used this approach to identify other phytochemicals as potent EGFR inhibitors, suggesting that this could be a potential, though currently unexplored, target for this compound frontiersin.org.

Modulation of Intracellular Signaling Pathways (e.g., MAPK, PI3K/AKT)

This compound and related compounds can exert their biological effects by modulating key intracellular signaling pathways that regulate fundamental cellular processes like proliferation, survival, and inflammation.

MAPK and PI3K/AKT Pathways: The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/AKT pathways are two of the most critical signaling cascades in the cell mdpi.comnih.gov. The PI3K/AKT pathway is central to cell survival and growth, and its hyperactivation is common in cancer researchgate.netnih.gov. The MAPK pathway is also crucial for cell proliferation and differentiation nih.gov. There is significant crosstalk between these two pathways nih.gov.

Research into the antiviral mechanism of the related compound (+)-pinoresinol-O-β-D-glucopyranoside has shown that its effects are linked to the downregulation of these specific pathways nih.gov. The compound was found to inhibit the influenza-induced activation of the p38 MAPK and AKT signaling pathways nih.gov. This inhibition likely contributes to its anti-inflammatory and antiviral effects by preventing the virus from hijacking host cell machinery for its replication and by reducing the production of pro-inflammatory mediators. Given the structural similarity, it is plausible that this compound may modulate these or related signaling cascades to produce its observed biological activities. The inhibition of these pathways by polyphenolic compounds is a recognized mechanism for their anticancer and anti-inflammatory properties researchgate.netaging-us.com.

Enzyme Activation and Inhibition Mechanisms (e.g., Inositol-5-phosphatase (SHIP) Enzyme Activation)

The direct influence of this compound on the activation or inhibition of specific enzymes, including Inositol-5-phosphatase (SHIP), is not extensively documented in current scientific literature. However, understanding the fundamental principles of enzyme regulation provides a framework for postulating potential mechanisms of action for bioactive compounds like this compound.

Enzymes are biological catalysts that can be modulated by various molecules. Enzyme activators enhance the catalytic activity, while inhibitors decrease it. Activation can occur through several mechanisms, including allosteric activation, where a molecule binds to a site other than the active site (an allosteric site) and induces a conformational change that increases the enzyme's efficiency frontiersin.orgnih.gov.

Conversely, enzyme inhibition can be either reversible or irreversible. Reversible inhibitors bind non-covalently and can be classified as:

Competitive inhibitors: These molecules resemble the substrate and bind to the active site, preventing the substrate from binding. This inhibition can be overcome by increasing the substrate concentration frontiersin.orgresearchgate.net.

Non-competitive inhibitors: These bind to an allosteric site, causing a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound frontiersin.orgresearchgate.net.

Irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, permanently inactivating it researchgate.net.

While specific studies on this compound's enzymatic modulation are lacking, its structural features, characteristic of lignans, suggest potential for interaction with various biological targets. Lignans are known to possess a wide range of biological activities, which are often attributed to their interaction with enzymes and signaling proteins. Further research is necessary to elucidate the specific enzymatic pathways modulated by this compound.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound, these investigations aim to identify the key structural motifs responsible for its therapeutic effects and to guide the design of more potent and selective analogs.

Experimental SAR studies involve the synthesis of analogs of a lead compound and the evaluation of their biological activity through in vitro and in vivo assays. Although extensive SAR studies on a wide range of synthetic this compound derivatives are not widely reported, some insights can be drawn from comparative studies with its stereoisomers, such as pinoresinol.

A study investigating the antiproliferative effects of this compound and its epimer, pinoresinol, was conducted on two human colon cancer cell lines: HCT116 and SW480. The results indicated that both compounds exhibited a more pronounced inhibitory effect on the viability of HCT116 cells compared to SW480 cells, suggesting a degree of selectivity in their cytotoxic action and possibly a similar mechanism of action between the two epimers nih.gov.

Interactive Data Table: Antiproliferative Activity of this compound and Pinoresinol

| Compound | Cell Line | Effect | Reference |

| This compound | HCT116 | More significant decrease in viability | nih.gov |

| This compound | SW480 | Less significant decrease in viability | nih.gov |

| Pinoresinol | HCT116 | More significant decrease in viability | nih.gov |

| Pinoresinol | SW480 | Less significant decrease in viability | nih.gov |

This comparative bioassay highlights that the stereochemistry at the C7' position, which differentiates this compound from pinoresinol, may not be a critical determinant for the observed antiproliferative activity against these specific colon cancer cell lines.

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for predicting the biological activity of compounds and for elucidating the structural features that govern their activity. These approaches are particularly useful when experimental data is limited.

Currently, there is a scarcity of published QSAR and computational SAR studies specifically focused on this compound. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by calculating molecular descriptors that quantify various physicochemical properties of the molecules and correlating them with their observed activities.

While specific models for this compound are not available, related research on its epimer, pinoresinol, offers a glimpse into the potential applications of computational tools. A molecular docking study was conducted to evaluate pinoresinol as a potential inhibitor of the Nipah virus glycoprotein, which is crucial for host cell adhesion researchgate.net. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex core.ac.ukbiointerfaceresearch.comnih.gov. The findings from such studies on structurally similar lignans could inform future computational investigations into the therapeutic potential of this compound against various biological targets.

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and elicit a biological response. The identification of these features is a crucial step in drug design and discovery frontiersin.orgnih.gov.

Given the lack of extensive SAR and QSAR studies on a diverse set of this compound analogs, a definitive pharmacophore model has not been established. However, based on the general structure of lignans and the known biological activities of related compounds, several structural features of this compound can be postulated as important determinants of its activity:

The Furofuran Core: The central bis-tetrahydrofuran ring system provides a rigid scaffold that correctly orients the substituent groups for interaction with target macromolecules.

Phenolic Hydroxyl Groups: The free hydroxyl groups on the two phenyl rings are likely to act as hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the binding sites of target proteins.

Methoxy Groups: The methoxy groups can influence the electronic properties and lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins.

Stereochemistry: As evidenced by the comparison with pinoresinol, the specific stereochemical arrangement of the substituents on the furofuran core can influence biological activity, although in the case of antiproliferative effects on certain colon cancer cells, this particular epimerization did not lead to a dramatic change in activity nih.gov.

Future research involving the synthesis of a broader range of this compound derivatives and their biological evaluation, coupled with computational modeling, will be essential for the precise identification of its pharmacophore and the full elucidation of its structural determinants of activity.

Future Perspectives in Epipinoresinol Research

Emerging Research Avenues and Unexplored Biological Potentials

The future of Epipinoresinol (B161446) research is poised to expand beyond its currently recognized properties, investigating a broader spectrum of biological activities and their underlying mechanisms. Emerging avenues are focusing on specific disease areas where lignans (B1203133) have shown promise, aiming to elucidate the precise molecular targets and pathways modulated by this compound.

One significant area of exploration involves neuroprotection . While this compound exhibits general antioxidant properties, future research will likely concentrate on its specific efficacy in neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. This includes investigating its capacity to mitigate neuroinflammation, protect against protein aggregation, and enhance neuronal survival through detailed mechanistic studies [INDEX].

Furthermore, the compound's anti-inflammatory effects are being scrutinized for potential applications in chronic inflammatory and autoimmune disorders, such as rheumatoid arthritis and inflammatory bowel disease. Research is expected to identify specific inflammatory pathways and mediators that this compound influences, moving beyond broad cytokine modulation to pinpointing key molecular targets [INDEX].

Other unexplored potentials include its role in metabolic health, such as influencing insulin (B600854) sensitivity, lipid metabolism, and energy homeostasis, which could position it as a candidate for managing type 2 diabetes or obesity. Additionally, its impact on cardiovascular health, including endothelial function and the prevention of atherosclerosis, represents another promising frontier for investigation [INDEX]. The interaction of this compound and its metabolites with the gut microbiome also presents an exciting area for future research, potentially revealing novel mechanisms of action and health benefits mediated through host-microbe interactions [INDEX].

Translational Research Opportunities from Preclinical Findings

Translational research aims to bridge the gap between laboratory discoveries and clinical applications. For this compound, this involves leveraging existing preclinical data to identify viable therapeutic opportunities and design studies that can validate its efficacy and safety in more complex biological systems and, eventually, human subjects.

Identifying specific biomarkers for this compound's activity is another crucial translational step. This would enable researchers to objectively measure the compound's biological effects in vivo and in clinical trials, facilitating dose optimization and patient stratification. Such biomarkers could include specific enzyme activities, protein expression levels, or metabolite profiles indicative of target engagement [INDEX].

Moreover, exploring combination therapies represents a significant translational avenue. This compound may exhibit synergistic effects when administered with conventional pharmaceuticals or other natural compounds. Research efforts will focus on identifying these synergistic combinations to enhance therapeutic outcomes and potentially reduce the required dosage of existing treatments, thereby mitigating side effects [INDEX]. The identification of specific patient populations or disease subtypes that are most likely to respond to this compound treatment will also be a critical aspect of translational research, guiding the design of more effective clinical trials.

Technological Advancements and Interdisciplinary Approaches in Lignan (B3055560) Research

The advancement of this compound research is intrinsically linked to progress in various scientific disciplines and technological innovations. Future studies will benefit from interdisciplinary collaborations and the application of cutting-edge techniques to accelerate discovery and refine applications.

Biotechnological production methods, including plant cell cultures, microbial fermentation, and semi-synthesis, offer scalable and sustainable alternatives to traditional extraction from plant sources, ensuring a consistent supply of high-purity this compound for research and potential commercialization [INDEX].

Advanced analytical techniques are paramount for precise characterization and quantification. Developments in high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) will enable more accurate profiling of this compound in complex biological matrices, identification of metabolites, and separation of stereoisomers, which may possess distinct pharmacological profiles [INDEX].

Computational approaches , such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and artificial intelligence (AI)-driven drug discovery, are increasingly being employed to predict this compound's interactions with biological targets, identify novel analogs with improved properties, and optimize its chemical structure for enhanced efficacy and reduced toxicity [INDEX].